molecular formula C21H24FN3O B11384825 N-{5-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

N-{5-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

Cat. No.: B11384825
M. Wt: 353.4 g/mol
InChI Key: IQYUHTFFKYPEFU-UHFFFAOYSA-N
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Description

N-(5-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pentyl]acetamide

InChI

InChI=1S/C21H24FN3O/c1-16(26)23-14-6-2-3-9-21-24-19-7-4-5-8-20(19)25(21)15-17-10-12-18(22)13-11-17/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26)

InChI Key

IQYUHTFFKYPEFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE typically involves the reaction of 4-fluorobenzyl chloride with 1H-1,3-benzodiazole-2-amine under basic conditions to form the intermediate 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole. This intermediate is then reacted with 5-bromopentyl acetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is unique due to its specific combination of a fluorophenyl group and a benzodiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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